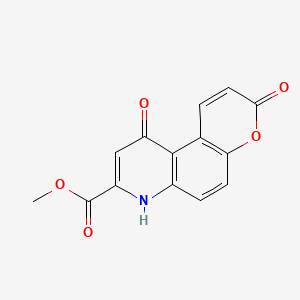
Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate is a complex organic compound with a unique structure that combines elements of pyranoquinoline and carboxylate groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyranoquinoline core, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the quinoline or pyrano groups to their respective dihydro forms.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or hydroxyl groups, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
Pyranoquinoline Derivatives: These compounds share the pyranoquinoline core structure but differ in their functional groups.
Quinoline Carboxylates: These compounds have a quinoline core with carboxylate groups but lack the pyrano ring.
Uniqueness
Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate is unique due to its combination of the pyranoquinoline core with a methyl carboxylate group, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
66496-89-7 |
|---|---|
Molecular Formula |
C14H9NO5 |
Molecular Weight |
271.22 g/mol |
IUPAC Name |
methyl 3,10-dioxo-7H-pyrano[3,2-f]quinoline-8-carboxylate |
InChI |
InChI=1S/C14H9NO5/c1-19-14(18)9-6-10(16)13-7-2-5-12(17)20-11(7)4-3-8(13)15-9/h2-6H,1H3,(H,15,16) |
InChI Key |
KZCKCTCVCKQAJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC3=C2C=CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



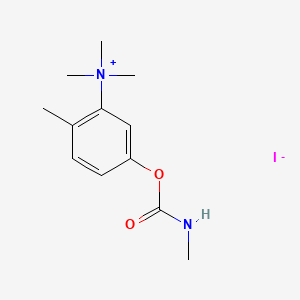
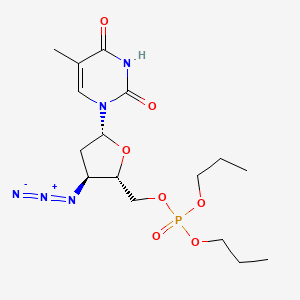



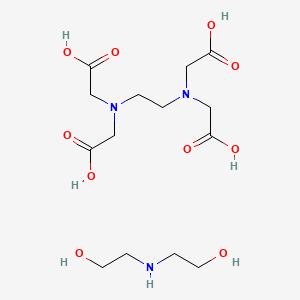


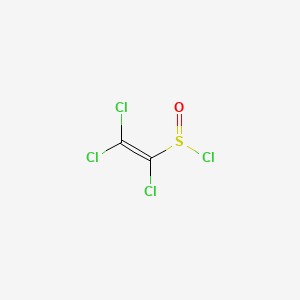
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)

![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

